molecular formula C20H20BrNO5 B4011012 2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate

2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate

Cat. No. B4011012
M. Wt: 434.3 g/mol
InChI Key: NUTXLJRMNAMPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azatricyclo compounds involves starting from accessible materials, undergoing reactions to form acyl chloride and simple amides, and employing the Curtius rearrangement to yield isocyanates, further transformed into polycyclic ureas. This process highlights the compound's intricate synthesis pathway, showcasing its structural complexity and the sophistication required in its formation (Оkovytaya & Tarabara, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic techniques and quantum chemical calculations, revealing stability from hyper-conjugative interactions and charge delocalization. Such analyses are pivotal in understanding the electronic distribution and molecular geometry, contributing to the compound's reactivity and properties (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving azatricyclo compounds demonstrate their reactivity and potential for further chemical modifications. For example, the Curtius rearrangement and subsequent transformations into polycyclic ureas reveal the compound's versatility in chemical synthesis. The ability to undergo such complex reactions highlights its utility in creating a variety of derivative molecules (Оkovytaya & Tarabara, 2014).

Physical Properties Analysis

The analysis of physical properties, such as crystal structure and spectroscopic characteristics, provides insights into the compound's solid-state behavior and interaction with light. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (Kumarasinghe et al., 2009).

Chemical Properties Analysis

Exploring the chemical properties involves examining the compound's reactivity, including its behavior in reactions such as oxidative spiro-bromocyclization, showcasing its potential for synthesizing structurally complex and functionally diverse molecules. This aspect is fundamental for leveraging the compound's chemical characteristics in targeted applications (He & Qiu, 2017).

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5/c21-14-5-3-11(4-6-14)15(23)10-27-16(24)7-8-22-19(25)17-12-1-2-13(9-12)18(17)20(22)26/h3-6,12-13,17-18H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTXLJRMNAMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Reactant of Route 5
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Reactant of Route 6
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate

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